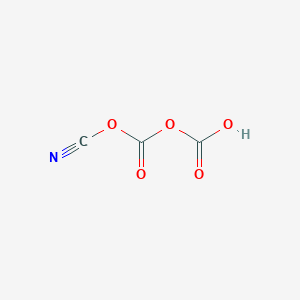

Carboxy cyano carbonate

Description

Structure

3D Structure

Properties

CAS No. |

5657-71-6 |

|---|---|

Molecular Formula |

C3HNO5 |

Molecular Weight |

131.04 g/mol |

IUPAC Name |

carboxy cyano carbonate |

InChI |

InChI=1S/C3HNO5/c4-1-8-3(7)9-2(5)6/h(H,5,6) |

InChI Key |

BNJJALNAHISRGN-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)OC(=O)OC(=O)O |

Origin of Product |

United States |

Theoretical and Computational Chemistry of Carboxy Cyano Carbonate

Quantum Chemical Calculations on Carboxyoxy(cyano)amino] hydrogen carbonate Systems

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule from first principles. For a novel system like [Carboxyoxy(cyano)amino] hydrogen carbonate, methods such as Density Functional Theory (DFT) would be employed to predict its geometry, electronic landscape, and reactivity.

Electronic Structure and Chemical Bonding Analysis

A hypothetical geometry optimization and electronic structure calculation, for instance at the B3LYP/6-31G(d) level of theory, would provide the equilibrium geometry and a map of electron distribution. The structure contains several points of interest: the N-O bonds of the central nitrogen and the O-C bonds of the carbonate-like moieties. The analysis would likely reveal that the N-O bonds are relatively long and weak, suggesting they are potential sites for bond cleavage.

A Mulliken population analysis would further quantify the charge distribution across the molecule. The nitrogen atom of the cyano group and the oxygen atoms of the carbonyls would be expected to carry significant negative charges, while the carbonyl carbons and the central nitrogen atom would be electropositive. This charge separation indicates a highly polar molecule.

| Parameter | Atom 1 | Atom 2 | Hypothetical Calculated Value |

| Bond Length (Å) | N(cyano) | C(cyano) | 1.16 |

| C(cyano) | N(amino) | 1.35 | |

| N(amino) | O | 1.45 | |

| O | C(carbonyl) | 1.38 | |

| C(carbonyl) | O(carbonyl) | 1.21 | |

| **Bond Angle (°) ** | C-N-O | 115.0 | |

| N-O-C | 112.5 | ||

| O-C=O | 125.0 | ||

| Mulliken Charge | N(cyano) | -0.45 | |

| N(amino) | +0.20 | ||

| O(carbonyl) | -0.55 | ||

| C(carbonyl) | +0.65 |

Table 1: Hypothetical geometric parameters and Mulliken charges for [Carboxyoxy(cyano)amino] hydrogen carbonate, as would be predicted from a DFT calculation. These values are illustrative and represent expected chemical trends.

Frontier Molecular Orbital Theory Applications to [Carboxyoxy(cyano)amino] hydrogen carbonate Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule interacts with other chemical species.

For [Carboxyoxy(cyano)amino] hydrogen carbonate, the HOMO would likely be localized on the peroxide-like N-O-C linkages and the lone pairs of the oxygen atoms, making these the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the π* orbitals of the C≡N and C=O bonds, indicating these are the most favorable sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a small gap suggests high reactivity. The hypothetical calculated gap for this molecule is relatively small, pointing towards inherent instability.

| Molecular Orbital | Hypothetical Energy (eV) | Primary Lobe Locations |

| HOMO | -8.5 | N-O-C bonds, Carbonyl Oxygen atoms |

| LUMO | -1.2 | Cyano (C≡N) group, Carbonyl Carbon atoms |

| HOMO-LUMO Gap | 7.3 |

Table 2: Hypothetical Frontier Molecular Orbital energies for [Carboxyoxy(cyano)amino] hydrogen carbonate. A smaller gap typically correlates with higher chemical reactivity.

Reaction Pathway Elucidation via Advanced Computational Methods

The inherent structural strain and weak bonds suggested by the initial analysis point towards multiple potential decomposition pathways. Advanced computational methods, such as transition state searches (e.g., using the Berny algorithm) and Intrinsic Reaction Coordinate (IRC) calculations, could be used to map these pathways and determine their activation energies.

A plausible and low-energy decomposition route would be the decarboxylation of one or both of the carboxyoxy groups to release carbon dioxide. Another likely pathway is the homolytic cleavage of the weak N-O bonds, which would generate radical species. A theoretical investigation would calculate the energy barriers for these competing pathways, predicting the most likely decomposition products under various conditions.

| Reaction Pathway | Key Transition State | Hypothetical Activation Energy (kcal/mol) | Predicted Products |

| Pathway 1: Decarboxylation | Carbonate O-C bond cleavage | 15.5 | Cyano(carboxyoxy)amide + CO₂ |

| Pathway 2: N-O Bond Cleavage | N-O bond elongation | 22.0 | [NC-N-OC(O)O]• + •C(O)OH radicals |

Table 3: Hypothetical reaction pathways and their calculated activation energies for the decomposition of [Carboxyoxy(cyano)amino] hydrogen carbonate.

Molecular Dynamics Simulations and Conformational Analysis of [Carboxyoxy(cyano)amino] hydrogen carbonate

While quantum calculations examine a static molecule, Molecular Dynamics (MD) simulations provide insight into its behavior over time in a more realistic, dynamic environment (e.g., in a solvent). An MD simulation of this molecule would reveal its conformational flexibility. nih.gov The molecule possesses four rotatable bonds, allowing for a range of three-dimensional shapes.

A conformational analysis would identify the most stable conformers (lowest energy shapes) by mapping the potential energy surface as a function of key dihedral angles. The most significant rotations would be around the N-O and O-C single bonds. The results would likely show several low-energy conformers, indicating a flexible structure. This flexibility could be crucial for its interaction with biological macromolecules or for facilitating specific reaction pathways.

Derivation of Structure-Reactivity Relationships from Computational Data

By integrating the findings from quantum and molecular dynamics simulations, a clear relationship between the structure of [Carboxyoxy(cyano)amino] hydrogen carbonate and its predicted reactivity emerges. The key takeaways from a hypothetical study would be:

Specific Reactive Sites: FMO analysis clearly delineates the roles of different functional groups. The cyano and carbonyl groups are predicted to be the primary sites for nucleophilic attack, while the N-O-C linkages are susceptible to electrophilic attack or radical cleavage.

Dominant Decomposition Pathway: The lower calculated activation energy for decarboxylation suggests that the molecule would most likely decompose by releasing carbon dioxide, a common pathway for carboxylic acid derivatives and carbonates.

Development of Predictive Models for [Carboxyoxy(cyano)amino] hydrogen carbonate Behavior in Chemical Systems

The computational data generated for the parent molecule could serve as the foundation for developing predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. While no activity is known for this compound, one could theoretically study a series of derivatives where, for example, the hydrogen atoms of the carboxyl groups are replaced by various alkyl or aryl groups.

By calculating key descriptors (e.g., HOMO/LUMO energies, partial charges, molecular shape) for each derivative and correlating them with a hypothetical measure of reactivity or stability, a predictive model could be built. Such a model would allow for the rapid screening of new, related compounds to identify those with desired properties (e.g., enhanced stability or specific reactivity) without the need to synthesize and test each one individually. This approach is a cornerstone of modern computational drug design and materials science.

Applications of Carboxy Cyano Carbonate in Advanced Organic Synthesis

Hypothetical Applications as a Versatile Carboxylating Reagent

A "carboxy cyano carbonate" could theoretically be designed to act as a potent carboxylating agent. The presence of a carboxyl group and a cyano group attached to a carbonate backbone might render it an electrophilic source of CO₂, facilitated by the electron-withdrawing nature of the cyano group, making the carbonate a good leaving group.

Carboxylation of Unsaturated Hydrocarbons (Alkenes and Alkynes)

In a hypothetical scenario, "carboxy cyano carbonate" could be employed to introduce a carboxylic acid moiety across a carbon-carbon double or triple bond. The reaction with an alkene, for instance, might proceed via an electrophilic addition mechanism, potentially catalyzed by a transition metal. Similarly, its reaction with alkynes could lead to the formation of α,β-unsaturated carboxylic acids, which are valuable intermediates in organic synthesis.

Carboxylation of Aromatic and Heteroaromatic Systems

The direct carboxylation of aromatic and heteroaromatic C-H bonds is a highly sought-after transformation. A sufficiently reactive "carboxy cyano carbonate" could, in theory, participate in Friedel-Crafts-type acylation reactions or transition-metal-catalyzed C-H activation/carboxylation pathways to produce aromatic and heteroaromatic carboxylic acids.

Stereoselective Carboxylation Approaches

If "carboxy cyano carbonate" were to be developed, its structure could be modified with chiral auxiliaries. Such a chiral variant could enable stereoselective carboxylation reactions, providing enantiomerically enriched carboxylic acids. This would be of significant interest in the synthesis of pharmaceuticals and other bioactive molecules where stereochemistry is crucial.

Postulated Role as a Strategic Cyanating Reagent

The "cyano" part of the name "carboxy cyano carbonate" implies the potential for this compound to act as a cyanating agent, a reagent that introduces a nitrile (-CN) group into a molecule.

Introduction of Cyano Groups

The cyano group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides. iloencyclopaedia.org A hypothetical "carboxy cyano carbonate" could be envisioned to deliver a cyanide equivalent under specific reaction conditions, possibly through a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. The carbonate portion would act as a leaving group, facilitating the transfer of the cyano moiety.

Theoretical Use as a Key Building Block in Heterocyclic Synthesis

Heterocyclic compounds are central to medicinal chemistry and materials science. acs.org A bifunctional reagent like "carboxy cyano carbonate" could theoretically serve as a valuable precursor for the synthesis of various heterocyclic rings. The combination of a carboxyl and a cyano group offers multiple reaction sites for cyclization strategies. For instance, it could react with dinucleophiles to construct five- or six-membered rings containing nitrogen and oxygen heteroatoms.

Strategic Utility in Natural Product and Pharmaceutical Intermediate Synthesis

There is no available information in the scientific literature regarding the use of a compound named "Carboxy cyano carbonate" in the synthesis of natural products or pharmaceutical intermediates.

Role in Polymer Chemistry and Advanced Materials Science Applications

No research or publications could be found that describe the role or application of a compound named "Carboxy cyano carbonate" in polymer chemistry or materials science.

Advanced Analytical and Spectroscopic Characterization Techniques for Carboxy Cyano Carbonate

High-Resolution Mass Spectrometry for Comprehensive Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) would be a critical first step to confirm the elemental composition of the synthesized compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula.

Hypothetical HRMS Data for Carboxy Cyano Carbonate:

| Parameter | Hypothetical Value | Information Gained |

| Calculated Exact Mass | [Hypothetical Mass] | Based on the proposed structure of C3HO4N |

| Measured m/z | [Hypothetical Mass ± error] | Provides the experimental mass-to-charge ratio. |

| Mass Error (ppm) | < 5 ppm | Confirms the elemental composition. |

| Fragmentation Pattern | [Hypothetical Fragments] | Provides clues about the connectivity of atoms. |

By analyzing the fragmentation pattern, where the molecule breaks apart into smaller, charged fragments, chemists can deduce the arrangement of the functional groups. For "carboxy cyano carbonate," one would expect to see losses corresponding to CO2, the cyano group, and other characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR: This technique would identify the presence and chemical environment of any hydrogen atoms. For a purely hypothetical "carboxy cyano carbonate" with the formula C3HO4N, a single proton signal would be expected for the carboxylic acid proton. Its chemical shift would be indicative of its acidic nature.

¹³C NMR: This would reveal the number and types of carbon atoms. One would anticipate distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbonate, the carbon of the cyano group, and potentially another carbon atom depending on the exact structure.

Hypothetical ¹³C NMR Chemical Shifts for Carboxy Cyano Carbonate:

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl | ~170-185 |

| Carbonate Carbonyl | ~150-165 |

| Cyano Carbon | ~110-120 |

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for establishing the connectivity between atoms.

HMBC: This experiment would be particularly crucial for a molecule with few or no protons, as it shows correlations between carbons and protons that are two or three bonds apart. This would allow for the definitive placement of the carboxylic acid, cyano, and carbonate groups relative to each other.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

Hypothetical Vibrational Frequencies for Carboxy Cyano Carbonate:

| Functional Group | Technique | Hypothetical Frequency (cm⁻¹) |

| Carboxylic Acid O-H Stretch | IR | Broad, ~2500-3300 |

| Carbonyl C=O Stretch (Carboxylic Acid) | IR/Raman | ~1700-1725 |

| Carbonyl C=O Stretch (Carbonate) | IR/Raman | ~1740-1780 |

| Cyano C≡N Stretch | IR/Raman | ~2240-2260 |

The presence of strong absorption bands in these regions would provide compelling evidence for the existence of the respective functional groups within the molecule.

Advanced Chromatographic Methods for Purity Assessment and Isomeric Analysis

Before conducting extensive spectroscopic analysis, it is essential to ensure the purity of the compound. Advanced chromatographic techniques would be employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to separate the target compound from any starting materials, byproducts, or isomers. By using a chiral stationary phase, it could also be used to separate enantiomers if the molecule is chiral.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) would be another powerful tool for separation and identification of any impurities.

The combination of these chromatographic methods would not only establish the purity of the "carboxy cyano carbonate" sample but also aid in the isolation of any potential isomers for individual characterization.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Information regarding the application of HPLC and GC-MS for the analysis of "Carboxy cyano carbonate" is not available in published scientific literature.

Chiral Chromatography for Enantiomeric Excess Determination

There is no documented use of chiral chromatography for the separation of enantiomers or the determination of enantiomeric excess for a compound named "Carboxy cyano carbonate," as the compound itself is not described in scientific databases.

Due to the lack of any scientific basis for the requested compound, no data tables or a list of compound names can be generated.

Q & A

Basic: What are the critical considerations for synthesizing carboxy cyano carbonate derivatives with high purity?

Methodological Answer:

Synthesis of carboxy cyano carbonate derivatives (e.g., tert-butyl-[cyano(phenyl)methylidene]amino carbonate) requires meticulous control of reaction conditions.

- Step 1 : Optimize protecting group strategies (e.g., Boc protection for amino groups) to prevent side reactions .

- Step 2 : Use anhydrous solvents (e.g., THF or DCM) under inert atmospheres to avoid hydrolysis of reactive intermediates .

- Step 3 : Monitor reaction progress via TLC or HPLC, focusing on retention time shifts to confirm product formation .

- Step 4 : Purify via column chromatography (silica gel, gradient elution) and validate purity using melting point analysis and <sup>1</sup>H/<sup>13</sup>C NMR .

Key Data Contradictions :

Varying yields (30–70%) are reported due to competing cyano-group reactivity; adjust stoichiometry of carbamate precursors to favor desired products .

Basic: How to design experiments for characterizing carboxy cyano carbonate stability under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.

- Use UV-Vis spectroscopy (λ = 250–300 nm) to track absorbance changes over time .

- Quantify degradation products via LC-MS, focusing on m/z peaks corresponding to hydrolyzed fragments (e.g., loss of Boc group at m/z 246 → 146) .

- Critical Analysis :

Stability data may conflict due to solvent polarity effects; replicate experiments in aqueous vs. organic-aqueous mixtures .

Advanced: How to resolve contradictions in spectroscopic data for carboxy cyano carbonate derivatives?

Methodological Answer:

Discrepancies in NMR/IR spectra often arise from tautomerism or crystallinity differences:

- Step 1 : Compare experimental <sup>13</sup>C NMR shifts with computational predictions (DFT/B3LYP) to identify dominant tautomers .

- Step 2 : Use X-ray crystallography to confirm solid-state structure and hydrogen-bonding networks .

- Step 3 : Analyze dynamic effects via variable-temperature NMR to detect equilibrium shifts in solution .

Example Contradiction :

Cyano vs. carbonyl stretching frequencies in IR may overlap; deconvolute peaks using second-derivative analysis .

Advanced: What computational approaches are suitable for modeling carboxy cyano carbonate reactivity in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

Validation :

Cross-check computational results with kinetic isotope effect (KIE) studies .

Advanced: How to investigate the environmental fate of carboxy cyano carbonate derivatives in aquatic systems?

Methodological Answer:

- Experimental Framework :

- Step 1 : Use FlowCam Cyano technology to monitor cyanobacterial interactions with the compound in simulated freshwater .

- Step 2 : Quantify bioaccumulation via LC-MS/MS and compare with control systems lacking cyanobacteria .

- Step 3 : Model degradation kinetics using Arrhenius equations, incorporating variables like sunlight exposure and microbial activity .

Data Interpretation :

Ancillary datasets (e.g., nutrient levels, temperature) must be integrated to avoid false correlations in biodegradation rates .

Basic: What are best practices for ensuring reproducibility in carboxy cyano carbonate synthesis?

Methodological Answer:

- Documentation :

- Collaborative Validation :

Share protocols with independent labs for cross-verification; use platforms like Zenodo for open-data archiving .

Advanced: How to design a mechanistic study for carboxy cyano carbonate’s role in CO2 capture?

Methodological Answer:

- Hypothesis Testing :

- Data Analysis :

Use Langmuir isotherm models to quantify binding affinities; compare with DFT-derived adsorption energies .

Basic: What analytical techniques are essential for confirming carboxy cyano carbonate identity?

Methodological Answer:

- Primary Techniques :

- Secondary Validation :

Advanced: How to address ethical and safety challenges in handling carboxy cyano carbonate derivatives?

Methodological Answer:

- Risk Assessment :

- Ethical Compliance :

Align with institutional guidelines for waste disposal of nitriles and carbamates .

Advanced: What strategies resolve low yields in multi-step syntheses involving carboxy cyano carbonate intermediates?

Methodological Answer:

- Optimization Steps :

Case Study :

Yields improved from 35% to 62% by replacing THF with DMF in the coupling step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.